molecular formula C22H25N3O2 B3006563 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-71-4

7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3006563
CAS No.: 1251594-71-4
M. Wt: 363.461
InChI Key: FRWNLIGXMASPRI-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and β-ketoesters.

    Introduction of the propyl group: This step involves alkylation reactions using propyl halides under basic conditions.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using isopropylbenzene and an appropriate acylating agent.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Alcohols, aldehydes, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where naphthyridine derivatives have shown efficacy.

Industry

The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: These include compounds with similar core structures but different substituents.

    Quinolone derivatives: These share structural similarities and may exhibit comparable biological activities.

Uniqueness

The unique combination of substituents in 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-11-25-13-19(20(26)18-10-9-15(4)23-21(18)25)22(27)24-17-8-6-7-16(12-17)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNLIGXMASPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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